molecular formula C15H15ClN2O B13767113 3-Acetamino-9-methylcarbazole hydrochloride CAS No. 64049-33-8

3-Acetamino-9-methylcarbazole hydrochloride

Cat. No.: B13767113
CAS No.: 64049-33-8
M. Wt: 274.74 g/mol
InChI Key: DEULAUISTMYAOY-UHFFFAOYSA-N
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Description

3-Acetamino-9-methylcarbazole hydrochloride is a chemical compound that belongs to the carbazole family Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamino-9-methylcarbazole hydrochloride typically involves the acylation of 9-methylcarbazole with acetic anhydride in the presence of a catalyst, followed by the introduction of a hydrochloride group. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the acylation reaction.

    Catalyst: Acid catalysts such as sulfuric acid or phosphoric acid to promote the reaction.

    Solvent: Organic solvents like dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetamino-9-methylcarbazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted carbazoles, amine derivatives, and oxidized carbazole compounds.

Scientific Research Applications

3-Acetamino-9-methylcarbazole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.

    Industry: Utilized in the production of organic electronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-Acetamino-9-methylcarbazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-9-ethylcarbazole: Another carbazole derivative with similar structural features but different functional groups.

    9-Methylcarbazole: The parent compound from which 3-Acetamino-9-methylcarbazole hydrochloride is derived.

    N-Methylcarbazole: A related compound with a methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific acetamino and methyl substitutions, which confer distinct chemical and biological properties

Properties

CAS No.

64049-33-8

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

N-(9-methyl-9H-carbazol-9-ium-1-yl)acetamide;chloride

InChI

InChI=1S/C15H14N2O.ClH/c1-10(18)16-13-8-5-7-12-11-6-3-4-9-14(11)17(2)15(12)13;/h3-9H,1-2H3,(H,16,18);1H

InChI Key

DEULAUISTMYAOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1[NH+](C3=CC=CC=C23)C.[Cl-]

Origin of Product

United States

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